![molecular formula C21H26F2N2O B5971268 2-[4-(2,6-difluorobenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5971268.png)
2-[4-(2,6-difluorobenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2,6-difluorobenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol, also known as DF-MPPO, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a type of receptor that is expressed in various tissues throughout the body.
Wissenschaftliche Forschungsanwendungen
2-[4-(2,6-difluorobenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been extensively used in scientific research to study the role of α7 nAChR in various physiological and pathological conditions. The α7 nAChR is known to be involved in several processes such as learning and memory, inflammation, and pain perception. 2-[4-(2,6-difluorobenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been shown to block the activity of α7 nAChR, thereby providing a tool for studying the role of this receptor in various biological processes.
Wirkmechanismus
The mechanism of action of 2-[4-(2,6-difluorobenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol involves its binding to the α7 nAChR and blocking its activity. The α7 nAChR is a ligand-gated ion channel that is activated by the binding of acetylcholine. When activated, the receptor allows the influx of calcium ions into the cell, which triggers various signaling pathways. 2-[4-(2,6-difluorobenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol blocks the activity of the receptor by binding to its allosteric site, which prevents the binding of acetylcholine to the receptor.
Biochemical and Physiological Effects
2-[4-(2,6-difluorobenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been shown to have several biochemical and physiological effects. In a study by Papke et al. (2015), 2-[4-(2,6-difluorobenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol was shown to block the activity of the α7 nAChR in human embryonic kidney cells, which resulted in the inhibition of calcium influx into the cells. 2-[4-(2,6-difluorobenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol has also been shown to block the activity of the α7 nAChR in the brain, which has been implicated in the regulation of learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(2,6-difluorobenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol has several advantages for lab experiments. It is a highly selective antagonist of the α7 nAChR, which allows for the specific blocking of this receptor without affecting other receptors. This specificity is important for studying the role of the α7 nAChR in various biological processes. However, 2-[4-(2,6-difluorobenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol has some limitations as well. It has a short half-life, which makes it difficult to use for long-term studies. Additionally, it has poor solubility in water, which limits its use in some experimental conditions.
Zukünftige Richtungen
There are several future directions for research involving 2-[4-(2,6-difluorobenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol. One potential area of research is the study of the role of the α7 nAChR in the pathogenesis of various diseases such as Alzheimer's disease and schizophrenia. 2-[4-(2,6-difluorobenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol could be used to study the effects of blocking the α7 nAChR in animal models of these diseases. Another potential area of research is the development of new drugs that target the α7 nAChR. 2-[4-(2,6-difluorobenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol could be used as a starting point for the development of new drugs that have improved pharmacological properties. Finally, 2-[4-(2,6-difluorobenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol could be used to study the role of the α7 nAChR in various physiological processes such as inflammation and pain perception.
Conclusion
In conclusion, 2-[4-(2,6-difluorobenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the field of scientific research. It is a selective antagonist of the α7 nAChR, which allows for the specific blocking of this receptor without affecting other receptors. 2-[4-(2,6-difluorobenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been extensively used in scientific research to study the role of α7 nAChR in various physiological and pathological conditions. Its mechanism of action involves its binding to the α7 nAChR and blocking its activity. 2-[4-(2,6-difluorobenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol has several advantages for lab experiments, but it also has some limitations. There are several future directions for research involving 2-[4-(2,6-difluorobenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol, including the study of the role of the α7 nAChR in the pathogenesis of various diseases and the development of new drugs that target this receptor.
Synthesemethoden
The synthesis of 2-[4-(2,6-difluorobenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol involves a series of chemical reactions starting from 2,6-difluorobenzyl chloride, 2-methylbenzylamine, and 2-(2-hydroxyethoxy)ethylamine. The reaction proceeds through a series of steps involving the formation of intermediates, which are then converted to the final product through various chemical reactions. The synthesis of 2-[4-(2,6-difluorobenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been described in detail in a scientific paper by Papke et al. (2015).
Eigenschaften
IUPAC Name |
2-[4-[(2,6-difluorophenyl)methyl]-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2N2O/c1-16-5-2-3-6-17(16)13-25-11-10-24(14-18(25)9-12-26)15-19-20(22)7-4-8-21(19)23/h2-8,18,26H,9-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAULBZNGJGQWHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2CCO)CC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,6-Difluorobenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.